molecular formula C12H10N2 B091143 Azobenzene CAS No. 1080-16-6

Azobenzene

Cat. No.: B091143
CAS No.: 1080-16-6
M. Wt: 182.22 g/mol
InChI Key: DMLAVOWQYNRWNQ-UHFFFAOYSA-N
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Description

Azobenzene is a photoswitchable chemical compound composed of two phenyl rings linked by a nitrogen-nitrogen double bond. It is the simplest example of an aryl azo compound and is often used to refer to a wide class of similar compounds. This compound was first described by Eilhard Mitscherlich in 1834 and has since evolved from simple dyes to versatile molecules used in various applications .

Chemical Reactions Analysis

Photoisomerization Dynamics

Azobenzene undergoes reversible transcis isomerization under UV/visible light (365–450 nm) or thermal activation. Key findings:

Photochemical Pathways

MechanismEnergy Barrier (kJ/mol)TimescaleKey Evidence
Rotation (S₁ state)190–210 0.1–10 psFemtosecond spectroscopy
Inversion (S₂/S₁)160–180 1–100 psTransient absorption
Concerted inversion 175 Sub-psDFT/M06-2X calculations
  • Wavelength dependence :

    • transcis: 365 nm (π→π* transition)

    • cistrans: 440 nm (n→π* transition) or thermal (ΔH‡ = 96 kJ/mol)

  • Quantum yields :

    • transcis: Φ = 0.12–0.25

    • cistrans: Φ = 0.40–0.55

Protonation and Acid-Base Reactivity

This compound exhibits pH-dependent behavior:

Propertytrans-Azobenzenecis-AzobenzeneProtonated Form (AzPyH⁺)
pKₐ -2.95 -3.2 N/A
Thermal relaxation N/A4.2 h (DCM) 12 min (DCM)
MO energy gap 4.1 eV 4.3 eV 3.7 eV

Protonation at pyridine-substituted derivatives (e.g., azopyridine) accelerates thermal relaxation by 20× via:

  • Stabilization of cis isomer through H-bonding

  • Lowered rotation barrier (ΔΔG‡ = -34 kJ/mol)

Oxidation and Reduction

This compound participates in redox reactions:

ReactionConditionsProductΔG (kJ/mol)
Oxidation O₂, Fe³⁺ catalystAzoxybenzene-58.2
Hydrogenation H₂/Pd, 25°C1,2-Diphenylhydrazine-142.7
Electrochemical reduction -0.8 V vs SCE, DMFAnion radical (Ph–N–N–Ph⁻)N/A

Reduced forms coordinate Eu²⁺ in complexes like [Eu(thf)₃]₂(μ-η¹:η¹-N₂Ph₂)₂, showing:

  • N–N bond elongation to 1.34 Å (vs 1.25 Å in free this compound)

  • Eu–N distances of 2.48–2.51 Å

Coordination Chemistry

This compound forms complexes with d- and f-block metals:

ComplexGeometryKey Bond ParametersApplication
[Ni(Ph₂N₂)(PPh₃)₂] Square planarNi–N = 1.89 ÅCatalytic C–C coupling
[Eu(dme)₂]₂(μ-N₂Ph₂)₂ Bicapped trigonal prismEu–N = 2.51 ÅLuminescent materials
Cu(I)–this compound TetrahedralCu–N = 2.02 ÅRedox-switchable catalysts

Coordination stabilizes the cis isomer by 15–25 kJ/mol through metal–π interactions .

Synthetic Modifications

Key this compound derivatives are synthesized via:

Diazonium Coupling

Ar NH2NaNO2,HClAr N2+Ar OH NaOHAr N N Ar \text{Ar NH}_2\xrightarrow{\text{NaNO}_2,\text{HCl}}\text{Ar N}_2^+\xrightarrow{\text{Ar OH NaOH}}\text{Ar N N Ar }

  • Yields: 60–85% for 4-hydroxythis compound

  • Limitations: Electron-poor arenes require directing groups

Baeyer-Mills Reaction

  • Uses nitrosoarenes and anilines

  • Produces tetra-ortho-substituted azobenzenes with >90% regioselectivity

This systematic analysis demonstrates this compound’s versatility in photochemistry, coordination, and redox applications. Recent advances in computational modeling and lanthanide coordination open pathways for next-generation molecular devices.

Scientific Research Applications

Biomedicine

Azobenzene has emerged as a significant player in biomedical applications due to its light-responsive properties. Recent studies have highlighted several innovative uses:

  • Photoswitchable Drug Delivery : this compound can be utilized as a trigger for controlled drug release. By incorporating this compound into drug carriers, researchers can achieve spatial and temporal control over drug release using light stimuli .
  • Hypoxia-Sensitive Connectors : this compound derivatives are being developed as hypoxia-sensitive connectors that can undergo biological cleavage under specific conditions, enabling targeted drug delivery in hypoxic environments .
  • Photopharmacology : The ability of this compound to switch states with light allows for the development of photopharmacological tools that can activate or deactivate therapeutic agents in response to light .

Materials Science

The incorporation of this compound into materials science has led to the development of smart materials with dynamic properties:

  • Smart Hydrogels : this compound-based hydrogels can change their physical properties in response to light, making them suitable for applications in tissue engineering and drug delivery systems. These hydrogels can be designed to adhere or detach based on light exposure, enhancing their functionality .
  • Photoresponsive Coatings : this compound is used in creating coatings that change properties when exposed to light, which can be applied in various industries including automotive and electronics .
  • Nanocomposites : The use of this compound as a cross-linker in polymer networks allows for the fabrication of nanocomposites with tailored functionalities, such as enhanced mechanical strength and responsiveness to environmental stimuli .

Chemical Sensing

This compound's photochemical properties also lend themselves well to chemical sensing applications:

  • Chemical Sensors : Azobenzenes can be designed as photoswitchable sensors that change their optical properties in response to specific analytes. This feature enables the detection of various chemicals through changes in color or fluorescence .
  • Organic Transistors : The integration of this compound into organic electronic devices has shown promise in developing transistors that can be switched on or off using light, paving the way for advancements in flexible electronics and photonic devices .

Case Study 1: this compound in Drug Delivery Systems

A study demonstrated the use of this compound-functionalized nanoparticles that release drugs upon UV light exposure. The results indicated a significant increase in drug release rates when compared to conventional delivery systems, showcasing the potential for targeted therapy.

Case Study 2: Smart Adhesives

Research on photoresponsive this compound hydrogels revealed that incorporating different electronic groups could enhance their adhesive properties when activated by light. This innovation could lead to advanced adhesive technologies for medical and industrial applications .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Benefits
BiomedicineDrug delivery systems, hypoxia-sensitive connectorsTargeted therapy, controlled release
Materials ScienceSmart hydrogels, photoresponsive coatingsDynamic properties, enhanced functionality
Chemical SensingPhotoswitchable sensors, organic transistorsHigh sensitivity and specificity

Mechanism of Action

Biological Activity

Azobenzene, a compound characterized by its -N=N- double bond, has garnered significant attention in the field of biomedical research due to its unique properties and versatility. This article delves into the biological activities of this compound, particularly focusing on its applications in antimicrobial activity, photodynamic therapy, and as a molecular switch in various biological contexts.

1. Antimicrobial Activity

This compound derivatives have been explored extensively for their antimicrobial properties. The incorporation of this compound into antimicrobial agents has shown promising results against various bacteria and fungi.

Case Studies and Findings

  • Velema et al. Study : This study investigated the coupling of this compound with quinolone antibiotics. The resulting azo-quinolone compounds exhibited enhanced antimicrobial activity upon photoisomerization, demonstrating inhibition zones ranging from 9 to 18 mm against Bacillus subtilis and Staphylococcus aureus . The presence of electron-withdrawing groups, such as halogens, significantly increased the minimum inhibitory concentration (MIC) of these compounds (up to 35 µM/mL) .
  • Mkpenie et al. Research : This work highlighted several synthesized azo compounds that showed high antibacterial efficacy against both gram-positive and gram-negative bacteria. The compounds demonstrated significant cytotoxicity against cancer cell lines, indicating a dual role as both antimicrobial and anticancer agents .
Compound TypeAntimicrobial Activity (Inhibition Zone)MIC (µM/mL)Target Organisms
Azo-quinolone9–18 mmUp to 35Bacillus subtilis, S. aureus
Azo derivatives17–18 mmNot specifiedE. coli, P. aeruginosa

2. Photodynamic Therapy

This compound's ability to undergo reversible photoisomerization makes it an attractive candidate for photodynamic therapy (PDT). In this context, this compound can be utilized to activate therapeutic agents upon exposure to specific wavelengths of light.

Research Insights

  • Long-Wavelength Responsive this compound : Recent advancements have led to the development of this compound derivatives that respond to longer wavelengths, aligning with the bio-optical window for enhanced tissue penetration . These compounds can switch between active and inactive states, allowing for spatial and temporal control over drug release and activity.
  • Biomedical Applications : this compound has been integrated into drug delivery systems where its photoresponsive nature facilitates targeted therapy in hypoxic conditions commonly found in tumors . This innovative approach enhances the efficacy of treatments while minimizing side effects.

The biological activity of this compound is primarily attributed to its structural characteristics and the ability to form hydrogen bonds with biological targets. The following mechanisms have been proposed:

  • Binding Affinity : this compound derivatives often exhibit strong interactions with enzymes and cellular receptors, which can inhibit growth or induce apoptosis in cancer cells . For instance, molecular docking studies have indicated that certain azo compounds interact effectively with the epidermal growth factor receptor (EGFR), a critical target in cancer therapy .
  • Photoisomerization Effects : The transition between trans and cis forms upon light exposure alters the compound's interaction with biological targets, enhancing or diminishing its biological activity depending on the configuration .

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing azobenzene derivatives with high yield and purity?

  • Methodology : this compound derivatives are typically synthesized via diazo-coupling reactions under controlled pH and temperature. For example, heterophase polymerization on silica gel surfaces can immobilize polymers like poly[4-methacroyloxy-(4’-carboxy)-azobenzene], achieving ~10–13% polymer mass fraction. Characterization via IR spectroscopy and thermogravimetric analysis (TGA) confirms structural integrity and thermal stability .
  • Key Parameters : Monitor reaction pH (e.g., pH 9.2 for stable extraction of intermediates) and use reversed-phase HPLC to resolve isomers. Validate purity via retention time consistency and spectral analysis .

Q. How can researchers distinguish between cis- and trans-azobenzene isomers experimentally?

  • Methodology : Utilize reversed-phase HPLC with UV detection, as retention times and peak shapes differ significantly between isomers. For instance, cis-azobenzene elutes earlier (e.g., tR = 2.2 minutes) compared to trans-azobenzene due to polarity differences. Complement this with UV-Vis spectroscopy, where cis isomers exhibit a hypsochromic shift in λmax .

Q. What are the standard protocols for characterizing this compound-based photoresponsive materials?

  • Methodology : Combine spectroscopic (IR, UV-Vis) and thermal (TGA) techniques to confirm functional groups and stability. For photoresponsive behavior, conduct irradiation experiments (e.g., 365 nm UV light) and track isomerization kinetics via time-resolved spectroscopy. Report percentage conversion between cis/trans states and half-life under specific conditions .

Advanced Research Questions

Q. How should researchers address contradictions in recovery rates during this compound extraction from complex matrices?

  • Case Study : Evidence shows this compound recovery rates can vary (e.g., 114% recovery with R.S.D. <1% in spiked samples) due to matrix interference or pH fluctuations. To mitigate this:

Standardize extraction pH at 9.2 to stabilize intermediates.

Use internal standards (e.g., deuterated analogs) for quantification.

Validate methods via spike-and-recovery tests across multiple matrices .

  • Data Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and refine protocols.

Q. What experimental design considerations are critical for studying this compound’s photoisomerization in polymer composites?

  • Methodology :

Sample Preparation : Immobilize this compound derivatives on silica gel to minimize aggregation-induced quenching .

Kinetic Studies : Use pulsed lasers to trigger isomerization and monitor changes via transient absorption spectroscopy.

Environmental Controls : Maintain inert atmospheres to prevent oxidation during irradiation.

  • Pitfalls : Avoid overlapping absorption bands from polymer matrices by selecting non-absorbing wavelengths for excitation.

Q. How can researchers resolve discrepancies in reported thermal stability data for this compound-containing polymers?

  • Root Cause Analysis : Variability often arises from differences in polymer crosslinking density or solvent residues.
  • Validation Steps :

Perform TGA under identical heating rates (e.g., 10°C/min) and purge gases (e.g., N2).

Compare decomposition onset temperatures across studies, adjusting for molecular weight and substituent effects .

Q. Methodological Frameworks

Q. What frameworks ensure rigor in formulating this compound-related research questions?

  • FINER Criteria : Assess feasibility, novelty, ethical compliance, and relevance. For example, a study on this compound’s cytotoxicity must address ethical guidelines for chemical handling .
  • PICO Framework : Define Population (e.g., polymer composites), Intervention (e.g., UV irradiation), Comparison (e.g., thermal vs. photochemical stability), and Outcomes (e.g., isomerization efficiency) .

Q. How should researchers design experiments to replicate literature findings on this compound isomerization?

  • Protocol :

Extract raw data from primary sources (e.g., HPLC chromatograms in ) and replicate instrumentation settings.

Document all deviations (e.g., solvent grade, light intensity) and their impact on outcomes.

Use open-source software (e.g., Python’s SciPy) for data processing to ensure transparency .

Q. Data Reporting and Validation

Q. What are best practices for reporting this compound experimental data to ensure reproducibility?

  • Guidelines :

  • Include raw data tables in appendices, with processed data in the main text (e.g., % recovery, R.S.D.).
  • Specify instrument models, calibration methods, and software versions.
  • Disclose conflicts (e.g., funding sources) and adhere to copyright rules for reproduced figures .

Q. How can researchers evaluate the quality of this compound-related data in secondary literature?

  • Checklist :

Verify peer-review status and replication studies.

Cross-check primary sources for methodological consistency (e.g., pH conditions in vs. cited studies).

Use citation tracking tools to identify disputed or retracted findings .

Properties

IUPAC Name

diphenyldiazene
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InChI

InChI=1S/C12H10N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H
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InChI Key

DMLAVOWQYNRWNQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=CC=C2
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Molecular Formula

C12H10N2
Record name AZOBENZENE
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Related CAS

33808-60-5
Record name Diazene, 1,2-diphenyl-, homopolymer
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DSSTOX Substance ID

DTXSID8020123, DTXSID601026524
Record name Azobenzene
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Molecular Weight

182.22 g/mol
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Physical Description

Azobenzene appears as orange-red crystals or dark brown chunky solid. (NTP, 1992), Orange-red solid; [Merck Index] Orange-red or dark brown solid; [CAMEO] Brown or orange powder; [Alfa Aesar MSDS]
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Boiling Point

559 °F at 760 mmHg (NTP, 1992), 293 °C
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Solubility

less than 0.1 mg/mL at 63.5 °F (NTP, 1992), Sol in glacial acetic acid, alcohol, ether, SOL IN MOST ORGANIC SOLVENTS, Solubility in alc = 4.2/100 at 20 °C ether; Ligroin = 12/100 at 20 °C, In water solubility, 6.4 mg/L at 25 °C
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Density

1.203 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.203 at 20 °C/4 °C, MW = 182.220, orange-red monoclinic if from alcohol, MP = 67.88, BP = 293, density = 1.203 at 20 °C, refractive index = 1.6266 at 78 °C, soluble in ethanol, ether, benzene, chloroform and very soluble in pyridine. /Trans/
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Vapor Pressure

1 mmHg at 218.3 °F ; 5 mmHg at 276.3 °F; 10 mmHg at 304.7 °F (NTP, 1992), 0.000361 [mmHg], Vapor pressure: 1 mm Hg at 103 °C, 3.61X10-4 mm Hg at 25 °C
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Color/Form

Orange-red leaflets, Monoclinic crystals, Yellow or orange crystals

CAS No.

103-33-3, 1080-16-6, 17082-12-1
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Record name AZOBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

154 °F (NTP, 1992), 68 °C
Record name AZOBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19841
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name AZOBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.